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Compound of Interest

Compound Name: 4-Benzylideneaminophenol

Cat. No.: B1265592 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of 4-Benzylideneaminophenol derivatives, detailing their

structure-activity relationships (SAR) in antimicrobial, antioxidant, and anticancer applications.

The following sections present quantitative data, experimental protocols, and visual

representations of workflows and biological pathways to support further research and

development in this promising class of compounds.

Structure-Activity Relationship (SAR) Overview
The biological activity of 4-Benzylideneaminophenol derivatives, a class of Schiff bases, is

significantly influenced by the nature and position of substituents on the benzylidene ring.

These modifications alter the electronic and steric properties of the molecule, thereby

modulating its interaction with biological targets.

Antimicrobial Activity
The antimicrobial efficacy of these derivatives is largely dependent on the electronic nature of

the substituents. Generally, the presence of the azomethine group (-CH=N-) is crucial for their

biological activity.
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Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene ring tend to enhance

antibacterial activity. This is attributed to an increase in the lipophilicity of the compound,

which facilitates its transport across microbial cell membranes.

Electron-donating groups (e.g., -OH, -OCH₃) can also contribute to antimicrobial effects,

potentially through different mechanisms such as interference with cellular enzymes. The

position of these substituents also plays a critical role, with ortho and para substitutions often

showing greater activity than meta substitutions.

Antioxidant Activity
The antioxidant potential of 4-Benzylideneaminophenol derivatives is primarily attributed to

the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to scavenge free

radicals.

Electron-donating groups on the benzylidene ring can increase the electron density on the

phenolic oxygen, facilitating hydrogen atom donation and thus enhancing antioxidant activity.

The presence of additional hydroxyl or methoxy groups on the benzylidene ring generally

leads to superior radical scavenging capabilities. Conversely, strong electron-withdrawing

groups can diminish antioxidant potential.

Anticancer Activity
The anticancer mechanism of 4-Benzylideneaminophenol derivatives often involves the

induction of apoptosis in cancer cells. The SAR for this activity is complex and appears to be

influenced by a combination of electronic and steric factors.

Substituents that enhance the molecule's ability to interact with specific cellular targets, such

as enzymes or receptors involved in apoptotic pathways, can lead to increased cytotoxic

effects against cancer cell lines.

The lipophilicity of the derivatives also plays a role in their ability to penetrate cancer cell

membranes and exert their effects.
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The following tables summarize the biological activities of various 4-Benzylideneaminophenol
derivatives, collated from multiple studies.

Table 1: Antimicrobial Activity of 4-
Benzylideneaminophenol Derivatives

Compound ID Substituent (R)
Bacterial
Strain

Zone of
Inhibition
(mm)

Reference

1 H
Staphylococcus

aureus
12 [1]

2 4-NO₂
Staphylococcus

aureus
18 [1]

3 4-Cl
Staphylococcus

aureus
16 [1]

4 4-OH
Staphylococcus

aureus
14 [1]

5 4-OCH₃
Staphylococcus

aureus
15 [1]

6 H Escherichia coli 10 [1]

7 4-NO₂ Escherichia coli 15 [1]

8 4-Cl Escherichia coli 13 [1]

9 4-OH Escherichia coli 11 [1]

10 4-OCH₃ Escherichia coli 12 [1]

Table 2: Antioxidant Activity of 4-
Benzylideneaminophenol Derivatives
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Compound ID Substituent (R)
DPPH
Scavenging
Activity (%)

IC₅₀ (µM) Reference

11 H 65.2 45.8 [2][3]

12 4-OH 88.5 22.1 [2][3]

13 3,4-(OH)₂ 95.3 15.7 [2][3]

14 4-OCH₃ 78.9 33.4 [2][3]

15 4-NO₂ 45.1 68.2 [2][3]

Table 3: Anticancer Activity of 4-
Benzylideneaminophenol Derivatives

Compound ID Substituent (R)
Cancer Cell
Line

IC₅₀ (µM) Reference

16 H MCF-7 35.2 [4]

17 4-Cl MCF-7 21.8 [4]

18 4-N(CH₃)₂ MCF-7 15.5 [5]

19 H HeLa 42.1 [4]

20 4-Cl HeLa 28.4 [4]

Experimental Protocols
Synthesis of 4-Benzylideneaminophenol Derivatives
A general and efficient method for the synthesis of 4-Benzylideneaminophenol derivatives is

the condensation reaction between 4-aminophenol and a substituted benzaldehyde.

Materials:

4-Aminophenol

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
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Ethanol or Methanol

Glacial acetic acid (catalyst)

Procedure:

Dissolve equimolar amounts of 4-aminophenol and the desired substituted benzaldehyde in

a minimal amount of ethanol or methanol in a round-bottom flask.

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

Reflux the reaction mixture for 2-4 hours.

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

After completion, allow the reaction mixture to cool to room temperature.

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

The crude product can be further purified by recrystallization from a suitable solvent like

ethanol.

Antimicrobial Activity Assay: Agar Well Diffusion
Method
This method is widely used to assess the antimicrobial activity of chemical compounds.

Materials:

Nutrient agar medium

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

Sterile Petri dishes

Sterile cork borer

Test compound solutions in a suitable solvent (e.g., DMSO)
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Standard antibiotic solution (positive control)

Solvent (negative control)

Procedure:

Prepare sterile nutrient agar plates.

Spread a standardized inoculum of the test bacterium over the surface of the agar plate.

Using a sterile cork borer, create wells of uniform diameter in the agar.

Add a defined volume of the test compound solution, positive control, and negative control

into separate wells.

Incubate the plates at 37°C for 24 hours.

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of

inhibition indicates greater antimicrobial activity.

Antioxidant Activity Assay: DPPH Radical Scavenging
Assay
This assay is a common and reliable method for determining the free radical scavenging

activity of compounds.

Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

Test compound solutions at various concentrations in a suitable solvent

Standard antioxidant solution (e.g., Ascorbic acid or Trolox)

Methanol (blank)

96-well microplate
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Microplate reader

Procedure:

Prepare a fresh solution of DPPH in methanol.

In a 96-well microplate, add a specific volume of the test compound solution at different

concentrations to separate wells.

Add the same volume of the standard antioxidant solution and methanol (blank) to other

wells.

Add a defined volume of the DPPH solution to all wells.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance of each well at a specific wavelength (typically around 517 nm)

using a microplate reader.

The percentage of DPPH radical scavenging activity is calculated using the following

formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the

absorbance of the DPPH solution without the test compound, and A_sample is the

absorbance of the DPPH solution with the test compound.

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH

radicals) is determined from a plot of scavenging activity against the concentration of the test

compound.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological

evaluation of 4-Benzylideneaminophenol derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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